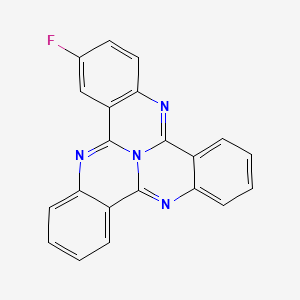
Tricycloquinazoline, 3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricycloquinazoline, 3-fluoro- is a synthetic compound characterized by its unique tricyclic structure, which includes three benzene rings and three pyrimidine rings. This compound is known for its high chemical stability and resistance to oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .
Análisis De Reacciones Químicas
Types of Reactions
Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation under standard conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Common Reagents and Conditions
Fluorinating Agents:
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Tricycloquinazoline, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential carcinogenic properties and interactions with cellular receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in antineoplastic drugs.
Industry: Utilized in the fabrication of supramolecular nanofibers for photocatalytic applications.
Mecanismo De Acción
The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-Tricycloquinazoline: Similar structure but with a methyl group instead of a fluorine atom.
3-Bromo-Tricycloquinazoline: Contains a bromine atom at the 3-position.
Iso-Tricycloquinazoline: An isomer with a different arrangement of benzene rings.
Uniqueness
Tricycloquinazoline, 3-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its methyl and bromo counterparts .
Propiedades
Número CAS |
803-57-6 |
|---|---|
Fórmula molecular |
C21H11FN4 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H |
Clave InChI |
AWCWVZHHNLCKBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















